2-Amino-5-fluoropyrimidin-4(1h)-one

Description

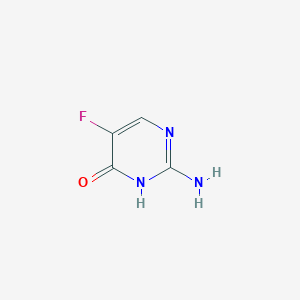

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECBMBRAYJLMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168546 | |

| Record name | 2-Amino-5-fluoro-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1683-86-9 | |

| Record name | 2-Amino-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1683-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluoro-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001683869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-fluoro-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-fluoro-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Fluoropyrimidin 4 1h One

Established Synthetic Routes to the 2-Amino-5-fluoropyrimidin-4(1H)-one Scaffold

Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation

A primary and versatile method for constructing the pyrimidine ring of this compound involves cyclocondensation reactions. nih.govnih.gov This approach typically utilizes a fluorinated C3 building block which undergoes condensation with a suitable nitrogen-containing species. nih.govnih.gov

A notable example is the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with amidine hydrochlorides. nih.govnih.gov This method offers a mild and efficient route to various 2-substituted 4-amino-5-fluoropyrimidines. nih.govnih.gov The reaction proceeds smoothly without the need for basic additives, and the use of hydrochloride salts of the amidines generally provides the highest yields. nih.gov A range of aliphatic and aromatic substituents on the amidine are well-tolerated, leading to a diverse array of products in excellent yields. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Amidine Hydrochlorides | 2-Substituted-4-amino-5-fluoropyrimidines | Generally Excellent | nih.govnih.gov |

Another approach involves a [3 + 3] annulation of amidines with α,β-unsaturated ketones to form a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the pyrimidine. rsc.org While this method is effective for a range of substituted pyrimidines, its specific application to this compound would depend on the availability of the corresponding fluorinated α,β-unsaturated ketone.

Halogen Exchange Reactions for Fluorine Introduction

The introduction of the fluorine atom onto the pyrimidine ring can also be accomplished via halogen exchange reactions, commonly known as the Halex process. wikipedia.org This method involves the displacement of a halide, typically chlorine or bromine, with fluoride (B91410). wikipedia.orgwikipedia.org The reaction is usually carried out at elevated temperatures using a fluoride salt like potassium fluoride in a polar aprotic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.orgwikipedia.org

The efficiency of the Halex reaction is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the fluorination of a corresponding 5-chloro or 5-bromo-2-aminopyrimidin-4(1H)-one precursor.

A related strategy, the Finkelstein reaction, also facilitates halogen exchange. nih.govwikipedia.org While classically used for converting alkyl chlorides or bromides to iodides, variations of this reaction can be adapted for fluorination. nih.govwikipedia.org For instance, the synthesis of a key precursor, fluoroacetonitrile, can be achieved through a Finkelstein halogen exchange reaction. nih.gov

| Starting Material | Reagent | Product | Conditions | Reference |

| Aromatic Chloride/Bromide | Potassium Fluoride | Aromatic Fluoride | High Temperature, Polar Aprotic Solvent | wikipedia.org |

| Chloroacetamide | Fluoride Source | Fluoroacetonitrile | Finkelstein Reaction Conditions | nih.gov |

Amination and Hydrolysis Procedures

Amination and hydrolysis are crucial steps in the functionalization and final formation of this compound from various intermediates. For example, a common route involves the amination of a 4-chloro-5-fluoropyrimidine (B1318964) derivative. google.com This can be achieved by reacting the chloro-intermediate with ammonia (B1221849) or an ammonia source. google.com

Following amination, a subsequent hydrolysis step may be necessary to convert other functional groups on the pyrimidine ring to the desired hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4(1H)-one form). A patent describes the hydrolysis of a 2-methoxy-4-amino-5-fluoropyrimidine intermediate using a hydrochloric acid solution to yield the final product. google.com

| Intermediate | Reagent/Condition 1 | Reagent/Condition 2 | Final Product | Reference |

| 2-methoxy-4-chloro-5-fluoropyrimidine | Ammoniacal Liquor (Amination) | Hydrochloric Acid (Hydrolysis) | This compound | google.com |

Advanced Synthetic Strategies for Fluoro-Substituted Pyrimidines

Tandem C-F Bond Cleavage Protocols in Heterocyclic Synthesis

While seemingly counterintuitive, C-F bond cleavage can be a strategic step in the synthesis of complex fluorinated heterocycles. nih.govfrontiersin.org These protocols are often mediated by metalloenzymes or transition metal catalysts and can proceed through various mechanisms. nih.gov In some instances, a C-F bond can be selectively cleaved to allow for the introduction of other functional groups or to facilitate a desired ring transformation. frontiersin.org For example, gold-catalyzed C-C bond cleavage adjacent to a pyrimidine ring has been utilized to generate macrocyclic scaffolds. frontiersin.org While direct application to the synthesis of this compound is not explicitly detailed, these advanced methods highlight the evolving strategies in fluorinated heterocycle synthesis.

Nucleophilic Aromatic Substitution (SNAr) in Fluoropyrimidine Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.orgmasterorganicchemistry.com The pyrimidine ring, particularly when substituted with electron-withdrawing groups like fluorine, is highly susceptible to SNAr. wikipedia.org This reaction involves the attack of a nucleophile on the ring, leading to the displacement of a leaving group. wikipedia.orgnih.gov

In the context of fluoropyrimidine systems, the fluorine atom itself can act as a leaving group, although this is less common than the displacement of other halogens. masterorganicchemistry.com More frequently, the fluorine atom at the 5-position activates the ring for substitution at other positions, such as the 4-position. wikipedia.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and the stability of this intermediate is crucial for the reaction to occur. masterorganicchemistry.comnih.gov

Recent advancements in SNAr include the use of organic photoredox catalysis to enable the substitution of unactivated fluoroarenes, expanding the scope of this reaction to electron-neutral and electron-rich systems. researchgate.netnih.gov

| Reaction Type | Key Features | Relevance to Fluoropyrimidines |

| SNAr | Requires electron-withdrawing groups; proceeds via Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comnih.gov | The fluorine atom at C5 activates the pyrimidine ring for nucleophilic attack. |

| Photoredox Catalyzed SNAr | Enables substitution on electron-neutral and electron-rich fluoroarenes. researchgate.netnih.gov | Expands the potential for functionalization of fluoropyrimidine scaffolds. |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. nanobioletters.comresearchgate.net For the synthesis of aminopyrimidine derivatives, microwave irradiation has been shown to be highly effective, often leading to significantly reduced reaction times and improved efficiency compared to conventional heating methods. nanobioletters.comnih.govnih.gov

Although a specific microwave-assisted synthesis for this compound is not explicitly detailed in the available literature, the general synthesis of aminopyrimidines often involves the condensation of a compound containing a urea (B33335) or guanidine (B92328) moiety with a suitable three-carbon component. For instance, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for pyrimidine synthesis that can be efficiently promoted by microwave irradiation. mdpi.com One could envision a similar microwave-promoted strategy for this compound, potentially starting from a fluorinated three-carbon building block.

A general procedure for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives involves reacting 2-amino-4-chloro-pyrimidine with various substituted amines in the presence of triethylamine (B128534) in anhydrous propanol. The reaction is typically carried out in a microwave reactor at temperatures ranging from 120–140 °C for 15–30 minutes. nih.gov This highlights the utility of microwave energy in facilitating nucleophilic substitution reactions on the pyrimidine ring.

Table 1: General Conditions for Microwave-Assisted Synthesis of Aminopyrimidine Derivatives

| Parameter | Value | Reference |

| Reactants | 2-amino-4-chloropyrimidine, Substituted amine, Triethylamine | nih.gov |

| Solvent | Anhydrous Propanol | nih.gov |

| Temperature | 120-140 °C | nih.gov |

| Reaction Time | 15-30 min | nih.gov |

| Work-up | Extraction with ethyl acetate (B1210297) after dispersing in saturated sodium bicarbonate | nih.gov |

Derivatization and Functionalization of the this compound Core

The 2-amino group and the pyrimidine ring of this compound offer multiple sites for derivatization, allowing for the synthesis of a diverse range of analogs with potentially modified biological activities.

Synthesis of Schiff Bases and Imine Derivatives

The formation of Schiff bases (or imines) through the condensation of a primary amine with an aldehyde or ketone is a fundamental transformation in organic chemistry. These compounds are valuable intermediates for the synthesis of various other functional groups and have shown a wide range of biological activities themselves. nih.gov

The amino group of this compound is expected to readily react with various aldehydes and ketones to form the corresponding Schiff bases. While specific examples starting from this compound are not readily found in the literature, the synthesis of Schiff bases from other aminopyrimidine derivatives is well-established. For example, 4-aminoantipyrine (B1666024) readily condenses with substituted benzaldehydes to form Schiff bases. nih.gov Similarly, new 5-iminomethylpyrimidine compounds have been synthesized from 5-aminomethylpyrimidine derivatives. nih.gov

A general procedure for the synthesis of Schiff bases involves refluxing an equimolar mixture of the amino compound and the corresponding aldehyde in a suitable solvent, such as ethanol, sometimes with a catalytic amount of acid. mdpi.com

Table 2: General Reaction Conditions for Schiff Base Formation

| Reactants | Amine, Aldehyde |

| Solvent | Ethanol |

| Catalyst | Acetic Acid (optional) |

| Condition | Reflux |

Introduction of N-Substituents and C-Substituents

The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are potential sites for N-alkylation or N-acylation. N-alkylation of pyrimidinones (B12756618) can sometimes lead to a mixture of N- and O-alkylated products, with the regioselectivity being influenced by the reaction conditions, such as the base and solvent used. kstudy.com The N-alkylation of amines is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. nih.gov

Direct N-alkylation of unprotected amino acids with alcohols has been achieved using catalytic methods, highlighting a green approach to this transformation. researchgate.net While specific protocols for this compound are not available, N-alkylation of related pyrimidinones has been reported using alkyl halides in the presence of a base. beilstein-journals.org

C-acylation of the pyrimidine ring is another potential functionalization pathway. The reaction of 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide with acetylating and benzoylating agents resulted in substitution at the C-3 position. rsc.org This suggests that under appropriate conditions, C-acylation of the this compound ring might be achievable.

Formation of Fused Heterocyclic Analogs (e.g., Pyrazolo[1,5-a]pyrimidines)

The condensation of aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents is a common and effective method for the synthesis of fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. These fused heterocycles are of significant interest due to their diverse biological activities. Microwave irradiation has been successfully employed to accelerate these cyclocondensation reactions. mdpi.com

Although there are no specific examples starting from this compound, the reaction of other 2-aminopyrimidines with reagents like acetylacetone (B45752) or diethyl malonate under microwave irradiation is a well-established route to pyrazolo[1,5-a]pyrimidines. mdpi.com The reaction likely proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.

The synthesis of 2-amino-4-arylpyrimidines has been achieved through a microwave-assisted Biginelli reaction, which can then be further elaborated. mdpi.com This suggests that a suitably functionalized this compound could potentially undergo similar transformations to yield fused heterocyclic analogs.

Structural Characterization and Solid State Investigations

Advanced Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are pivotal in confirming the identity and elucidating the structural features of 2-Amino-5-fluoropyrimidin-4(1h)-one. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecule's connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, both proton (¹H) and fluorine (¹⁹F) NMR are particularly informative.

While specific, publicly available experimental ¹H NMR spectral data with assigned chemical shifts for this compound is limited, analysis of its structure allows for the prediction of its proton signals. The molecule contains protons on the amine group (-NH₂) and at the N1 and N3 positions of the pyrimidine (B1678525) ring, which are exchangeable and may appear as broad signals. A key signal would be from the proton at the C6 position (H6). Its chemical shift would be influenced by the adjacent electronegative fluorine atom and the aromatic character of the pyrimidine ring. The signal for H6 is expected to appear as a doublet due to coupling with the neighboring fluorine atom.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -NH₂ | Variable | Broad Singlet | Exchangeable protons, position and intensity are solvent and concentration dependent. |

| N1-H / N3-H | Variable | Broad Singlet | Tautomeric protons, position is dependent on the dominant tautomeric form in solution. |

| C6-H | ~7.5 - 8.5 | Doublet (d) | Coupling to the adjacent ¹⁹F atom. |

¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent probe for studying fluorinated compounds. huji.ac.ilnih.gov The fluorine atom at the C5 position of this compound provides a unique spectroscopic handle. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment and can be used to monitor conformational changes or binding interactions. acs.org

For aromatic fluorides, the chemical shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu In a study of 5-fluoro-2′-deoxycytidine incorporated into a DNA duplex, the ¹⁹F signal was observed at approximately -164.1 ppm (relative to a different standard, which highlights the importance of referencing). acs.org Studies have shown that the ¹⁹F chemical shift of fluorinated pyrimidines can shift significantly upon changes in the molecular environment, such as base pairing or enzymatic conversion. massbank.eunih.gov For instance, the conversion of 5-fluorocytosine (B48100) to 5-fluorouracil (B62378) results in a chemical shift change of about 2 ppm. massbank.eu

| Nucleus | Expected Chemical Shift Range (δ, ppm vs CFCl₃) | Notes |

|---|---|---|

| C5-F | -170 to -110 | The exact chemical shift is highly sensitive to solvent, concentration, and molecular interactions. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. A detailed vibrational analysis of flucytosine (5-fluorocytosine) has been performed, allowing for the assignment of characteristic absorption bands. The spectrum is marked by strong absorptions corresponding to N-H stretching, C=O (carbonyl) stretching, and vibrations of the pyrimidine ring. plu.mxresearchgate.net

The presence of the amino group is confirmed by stretching vibrations in the high-frequency region. The carbonyl group (C=O) at the C4 position gives rise to a very strong and characteristic absorption band. The C-F stretching vibration is also a key feature. A study by Gunasekaran et al. provides a thorough assignment of these bands.

| Wavenumber (cm⁻¹) (FTIR) | Wavenumber (cm⁻¹) (FT-Raman) | Assignment |

|---|---|---|

| 3380 | 3371 | N-H Asymmetric Stretching |

| 3118 | 3112 | N-H Symmetric Stretching |

| 1683 | 1679 | C=O Stretching |

| 1551 | 1565 | C=N Stretching |

| 1450 | - | N-C-H Bending |

| 1336 | 1332 | C-N-H Symmetric Bending |

| 1247 | 1250 | C-F Stretching |

| 832 | 830 | Ring Breathing |

Data sourced from Gunasekaran et al., 2006.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (formula C₄H₄FN₃O), the exact mass is 129.03384 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 130.0411. massbank.eu Tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal characteristic fragmentation patterns. The fragmentation of pyrimidine-based compounds often involves the loss of small neutral molecules like HNCO (isocyanic acid) or CO (carbon monoxide). The presence of the fluorine atom and the amino group influences the fragmentation pathways.

Commonly observed fragments in the positive ion mode MS/MS spectrum include ions resulting from the loss of the amino group and subsequent ring cleavages. massbank.eu

| Precursor Ion (m/z) | Fragmentation Method | Major Fragment Ions (m/z) | Plausible Neutral Loss |

|---|---|---|---|

| 130.0411 ([M+H]⁺) | HCD/CID | 113.0145 | NH₃ (Ammonia) |

| 130.0411 ([M+H]⁺) | HCD/CID | 86.0243 | HNCO (Isocyanic acid) |

| 128.0266 ([M-H]⁻) | HCD/CID | 116.9288 | - |

Data compiled from MassBank records. massbank.eumassbank.eu

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined in various forms, including anhydrous polymorphs, hydrates, and co-crystals. acs.orgmdpi.com

The molecule's ability to act as both a hydrogen bond donor (via the amine and ring nitrogen protons) and acceptor (via the carbonyl oxygen and ring nitrogens) makes it a versatile building block in crystal engineering. In the solid state, 5-Fluorocytosine molecules typically form robust hydrogen-bonded networks. A common motif is the R²₂(8) dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds. acs.org

Several crystalline forms have been identified. For example, an anhydrous form (Form I) crystallizes in the tetragonal space group P4₁2₁2. acs.org A hemipentahydrate form crystallizes in the monoclinic space group P2₁/c. acs.org These different packing arrangements (polymorphs) arise from the molecule's ability to form different stable hydrogen-bonding networks, sometimes incorporating solvent molecules. The study of these crystal forms is crucial as the solid-state structure can significantly impact the physical properties of the compound.

| Crystal Form | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Form I (anhydrous) | Tetragonal | P4₁2₁2 | a = b = 6.97 Å, c = 21.66 Å |

| Hemipentahydrate | Monoclinic | P2₁/c | a = 12.06 Å, b = 13.97 Å, c = 10.15 Å, β = 108.8° |

| Co-crystal with Isocytosine (B10225) (monohydrate) | Triclinic | P-1 | a = 7.00 Å, b = 9.07 Å, c = 10.05 Å, α = 95.9°, β = 109.4°, γ = 102.0° |

Data compiled from various crystallographic studies. acs.orgmdpi.com

Single-Crystal X-ray Diffraction for Atomic-Level Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Through this technique, several structures of this compound in co-crystals and salts have been resolved, providing unambiguous proof of molecular conformation, bond lengths, and angles.

For instance, the 1:1 cocrystal of 5-Fluorocytosine with 4-hydroxybenzaldehyde (B117250) was found to crystallize in the monoclinic P2₁/c space group. researchgate.net Similarly, a co-crystal containing 5-Fluorocytocytosine, its isomer 2-amino-5-fluoropyrimidin-4(3H)-one, and water crystallizes in the P-1 space group. rsc.org The analysis of a salt, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypicolinate (B15391739), showed an orthorhombic system with a Pbca space group. nih.gov These studies provide foundational data for understanding the compound's structural behavior.

| System | Formula | Crystal System | Space Group | Key Cell Parameters | R-factor | Ref. |

|---|---|---|---|---|---|---|

| 5-FC / 4-hydroxybenzaldehyde Cocrystal | C₄H₄FN₃O·C₇H₆O₂ | Monoclinic | P2₁/c | a=7.57Å, b=10.29Å, c=14.49Å, β=102.3° | - | researchgate.net |

| 5-FC / 3-hydroxypicolinate Salt | C₄H₅FN₃O⁺·C₆H₄NO₃⁻ | Orthorhombic | Pbca | a=12.6487Å, b=7.0786Å, c=23.7200Å | 0.042 | nih.gov |

| 5-FC / 5-Fluoroisocytosine / Water Cocrystal | C₄H₄FN₃O·C₄H₄FN₃O·H₂O | Triclinic | P-1 | a=6.784Å, b=7.728Å, c=11.396Å, α=94.5°, β=101.9°, γ=109.8° | 0.044 | rsc.org |

Powder X-ray Diffraction for Polymorphism and Co-crystallization Studies

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is widely used to identify crystalline phases, assess sample purity, and study polymorphism—the ability of a compound to exist in more than one crystal structure. For this compound, PXRD is instrumental in distinguishing between its different solid forms, including polymorphs, solvates, and co-crystals. rsc.orgacs.orgnih.gov

For example, trimorphic forms of a cocrystal between 5-Fluorocytosine and gentisic acid have been identified and characterized using PXRD, in conjunction with other analytical methods. rsc.org The distinct diffraction patterns of Form I, Form II, and Form III allowed for their unambiguous identification and the study of their phase transformations. rsc.org Furthermore, PXRD is used to confirm the formation of new co-crystals, such as the one between 5-Fluorocytosine and isoniazid, by comparing the experimental pattern with those of the starting materials and the pattern simulated from single-crystal data. acs.orgmdpi.com This technique is also crucial for assessing the physical stability of different forms under various conditions, such as high humidity. acs.org

Investigation of Tautomeric Forms in the Solid State (e.g., Keto-Amino Tautomers)

This compound can exist in different tautomeric forms due to the mobility of protons. Structural studies have confirmed that in the solid state, it predominantly exists as the 1H-keto-amino tautomer. mdpi.com This is particularly evident in co-crystal systems. For instance, in a monohydrated co-crystal with isocytosine, X-ray analysis revealed that the 5-Fluorocytosine molecule adopts the 1H-keto-amino form. rsc.orgmdpi.com In the same structure, its isomer, isocytosine, was found to be in the 3H-keto-amino tautomeric form, demonstrating how specific intermolecular interactions within the crystal lattice can stabilize particular tautomers. rsc.orgmdpi.com

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Architectures

The crystal packing of this compound and its derivatives is dominated by a rich network of intermolecular hydrogen bonds. These interactions are the primary driving force for the formation of specific supramolecular architectures. The amino group and the pyrimidine ring nitrogens and oxygen act as hydrogen bond donors and acceptors, respectively.

A recurrent and robust hydrogen-bonding motif is the R²₂(8) ring, which involves the formation of a self-dimer through pairs of N—H···N and N—H···O hydrogen bonds. nih.govacs.org These dimers often assemble into higher-order structures. In several pseudopolymorphs, these dimers form extended ribbons. acs.org In the presence of co-formers and solvent molecules, more complex networks arise, leading to the formation of supramolecular sheets and three-dimensional architectures. nih.gov For example, in the 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypicolinate salt, ions are linked by N—H···N, O—H···O, N—H···O, and C—H···O hydrogen bonds, creating various ring motifs (R²₂(7), R³₃(12), and R⁶₅(18)) that assemble into wave-like sheets. nih.gov

| Motif Notation | Interacting Groups | Resulting Supramolecular Structure | Ref. |

|---|---|---|---|

| R²₂(8) | 5-FC Dimer (N—H···N and N—H···O) | Dimers, Ribbons | nih.govacs.org |

| R²₂(8) | 5-FC Cation and 3HPA Anion (N—H···O) | Wave-like sheets | nih.gov |

| R²₂(7) | Ion-ion interactions via N—H···N | Wave-like sheets | nih.gov |

| R⁴₄(22), R⁶₆(32) | 5-FC and 4-hydroxybenzaldehyde interactions | Extended ring structures | researchgate.net |

Pseudopolymorphism and Solvate Formation Studies

Pseudopolymorphism refers to the existence of different crystal forms of a compound due to the inclusion of solvent molecules (solvates or hydrates) in the crystal lattice. This compound exhibits a complex solid-state landscape that includes several pseudopolymorphs. rsc.org

Systematic studies have led to the identification and characterization of multiple solvated and hydrated forms. During co-crystallization screening, three new pseudopolymorphs were discovered: a dimethyl sulfoxide (B87167) (DMSO) solvate, a dimethylacetamide hemisolvate, and a hemihydrate. acs.org Other known solid forms include at least four hydrates and four solvates with solvents like methanol (B129727) and trifluoroethanol. rsc.org The characterization of these forms is crucial, as the presence of solvent can significantly alter the physicochemical properties of the material.

| Pseudopolymorph Type | Solvent | Stoichiometry | Ref. |

|---|---|---|---|

| Hydrate | Water | Hemihydrate (1:0.5) | acs.org |

| Hydrate | Water | Monohydrate (two polymorphs) | rsc.org |

| Solvate | Dimethyl Sulfoxide (DMSO) | 1:1 | acs.org |

| Solvate | Dimethylacetamide | Hemisolvate (1:0.5) | acs.org |

| Solvate | Methanol | - | rsc.org |

| Solvate | Trifluoroethanol | - | rsc.org |

Isomorphism and Isostructurality in Co-crystal Systems

Isomorphism and isostructurality are phenomena where different chemical compounds crystallize in very similar structures. A remarkable finding in the study of pyrimidine nucleobases is the discovery of the first example of isomorphic and isostructural binary co-crystals involving 5-Fluorocytosine. rsc.org

The 1:1 co-crystal of 5-Fluorocytosine and isocytosine monohydrate has been shown to be isomorphic and isostructural with the 5-fluorocytosine/5-fluoroisocytosine monohydrate molecular complex. rsc.orgmdpi.com The latter complex differs from the former only by the substitution of a hydrogen atom with a fluorine atom at the C5 position of the isocytosine moiety. rsc.org The X-ray diffraction analysis revealed profound structural similarities in the solid-state organization of the molecules in both co-crystals. rsc.org This discovery is significant as such behavior is rare among binary co-crystals of natural or modified pyrimidine nucleobases and provides deep insight into the principles of crystal engineering and molecular recognition. mdpi.com

Computational and Theoretical Studies of 2 Amino 5 Fluoropyrimidin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic structure and energetics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Amino-5-fluoropyrimidin-4(1H)-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry and predicting its electronic properties. gjar.orgnih.gov

These calculations yield crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and polarizability. A smaller energy gap suggests higher reactivity. For fluorinated pyrimidines, the introduction of the fluorine atom can significantly influence these frontier orbitals. gjar.org

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Analysis of Noncovalent Interactions (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Noncovalent Interaction Index (NCIplot))

Noncovalent interactions play a pivotal role in the structure, stability, and function of molecules, particularly in biological systems. The Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction Index (NCIplot) are computational tools used to visualize and characterize these weak interactions.

QTAIM analysis identifies bond critical points (BCPs) and analyzes the electron density at these points to determine the nature of the interaction (e.g., hydrogen bonds, van der Waals forces). NCIplot provides a graphical representation of noncovalent interaction regions in real space, distinguishing between attractive and repulsive forces. For this compound, these analyses can reveal intramolecular hydrogen bonds and other stabilizing interactions.

Conformational Analysis and Tautomeric Equilibria Determination

Pyrimidine (B1678525) derivatives can exist in different tautomeric forms, and their relative stability is crucial for their biological activity. This compound can theoretically exist in several tautomeric forms, including the keto-amino and enol-imino forms. Computational studies are essential to determine the most stable tautomer in different environments (gas phase and solution). researchgate.net

The relative energies of these tautomers can be calculated using DFT, providing insights into the equilibrium population of each form. The stability of different tautomers can be influenced by intramolecular hydrogen bonding and the polarity of the solvent. Studies on similar pyrimidine systems have shown that the keto form is often more stable in aqueous solutions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

For this compound, NBO analysis can elucidate the delocalization of electron density from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals of the pyrimidine ring. gjar.org This analysis provides quantitative data on the stabilization energies associated with these interactions, highlighting the electronic effects of the amino and fluoro substituents. gjar.orguni-muenchen.de

Table 2: Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amino) | π* (C4-C5) | ~15-20 |

| LP(1) O(carbonyl) | π* (C4-N3) | ~10-15 |

| LP(2) F | σ* (C5-C6) | ~2-5 |

Note: These values are illustrative and would be derived from specific NBO calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations bridge the gap between static molecular structures and their dynamic behavior in a biological environment.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.govnih.govmdpi.com These simulations model the movement of atoms and molecules over time, providing a dynamic view of the binding process and the stability of the ligand-protein complex. nih.govmdpi.com

By placing the ligand in the active site of a target protein, MD simulations can reveal key information, including:

The stability of the binding pose over time.

The specific hydrogen bonds and hydrophobic interactions that stabilize the complex.

The conformational changes in both the ligand and the protein upon binding.

The binding free energy, which provides an estimate of the binding affinity.

These simulations are crucial for understanding the mechanism of action of potential drug candidates and for the rational design of more potent and selective inhibitors. nih.govnih.gov

Computational Prediction of Crystal Structures and Polymorphic Forms

The prediction of crystal structures through computational methods is a pivotal area of research in materials science and pharmaceuticals, aiming to foresee the three-dimensional arrangement of molecules in a crystal lattice before experimental synthesis. For this compound, also known as 5-fluorocytosine (B48100), computational studies focus on identifying stable, low-energy packing arrangements, which correspond to potential polymorphic forms. These predictions are crucial as different polymorphs of a substance can exhibit varied physicochemical properties.

Computational crystal structure prediction (CSP) typically involves a multi-step process. Initially, a thorough search of the potential energy landscape is conducted to generate a multitude of possible crystal packings. This is followed by a refinement stage where the energies of these structures are calculated with increasing accuracy using force fields and, subsequently, more precise quantum mechanical methods like Density Functional Theory (DFT).

Studies on co-crystals of 5-fluorocytosine provide insight into the intermolecular interactions that govern its crystal packing. For instance, in a co-crystal with its isomer, 2-amino-5-fluoropyrimidin-4(3H)-one, and water, the molecules form almost coplanar Watson-Crick base pairs through distinct hydrogen bonding interactions. researchgate.net These interactions are further supported by a network of peripheral hydrogen bonds involving water molecules, creating a three-dimensional polymeric structure. researchgate.net The robustness of these supramolecular architectures, based on three-point recognition synthons, is a key factor in their formation. researchgate.net

These experimentally observed structures serve as benchmarks for validating the accuracy of computational prediction methods. By understanding the dominant hydrogen-bonding motifs and other non-covalent interactions, researchers can refine computational models to more accurately predict the crystal structures and potential polymorphs of this compound and its derivatives.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics combines computational techniques with chemical information to analyze and model chemical and biological data. In the context of drug discovery, it plays a vital role in identifying new drug candidates, optimizing lead compounds, and predicting biological activities. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics methodology that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. nih.gov

QSAR studies are instrumental in understanding which molecular properties, known as descriptors, are most influential for a compound's activity. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. By establishing a statistically significant relationship between these descriptors and the observed activity (e.g., fungicidal or anticancer effects), QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Describes the basic composition of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity | Represents the 2D connectivity of atoms. |

| Geometrical | Molecular Surface Area, Volume | Describes the 3D shape and size of the molecule. |

| Electrostatic | Dipole Moment, Partial Charges | Relates to the charge distribution within the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Delta Epsilon | Derived from quantum mechanical calculations, describing electronic properties. nih.gov |

A typical QSAR study involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build and validate a predictive model. nih.gov The resulting models help in optimizing structures to enhance biological activity. nih.gov

Cheminformatics Approaches for Virtual Screening and Analog Design

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This in silico approach significantly narrows down the number of candidates for experimental testing, saving time and resources.

The process often employs a hierarchical docking protocol with increasing levels of precision. nih.govnih.gov A common workflow includes:

High-Throughput Virtual Screening (HTVS): A rapid initial screening of a large compound library (e.g., the ZINC database) using simplified scoring functions to quickly eliminate non-promising molecules. nih.govf1000research.com

Standard Precision (SP) Docking: The hits from HTVS are re-docked with a more accurate scoring function to improve the reliability of the predictions. nih.govnih.gov

Extra Precision (XP) Docking: The most promising candidates from the SP stage undergo a final docking step with the highest level of precision and a more rigorous scoring function to generate the final list of hits. nih.govnih.gov

Following the screening, compounds are often clustered based on structural fingerprints to ensure chemical diversity among the selected hits. nih.gov Further filtering based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps in selecting analogs with better pharmacokinetic profiles for synthesis and biological evaluation. f1000research.comnih.gov This strategy was successfully used to identify novel inhibitors for targets like the immunoproteasome and influenza polymerase PB2. nih.govnih.gov

In Silico Prediction of Molecular Interactions and Binding Energetics

Understanding how a ligand interacts with its target protein at an atomic level is fundamental for rational drug design. In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are employed to predict these interactions and estimate the strength of the binding.

Molecular docking algorithms place a ligand into the binding site of a protein and calculate a score that estimates the binding affinity. researchgate.netmdpi.com These scores, such as the MolDock Score or Glide XP GScore, rank compounds based on the predicted favorability of the ligand-protein interaction energy. nih.govresearchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and key amino acid residues in the binding pocket. researchgate.netresearchgate.net For example, in silico studies have identified conventional hydrogen bonds between inhibitor candidates and residues like LYS483 and ASP594 in a target protein. researchgate.net

Table 2: Example of In Silico Binding Data for a Ligand-Protein Complex

| Parameter | Value | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | -9.8 | A more negative value suggests stronger binding affinity. mdpi.com |

| Rerank Score | -129.66 | An alternative scoring function indicating favorable interactions. researchgate.net |

| Interacting Residues | LYS483, ASP594 | Specific amino acids in the protein's active site forming key bonds. researchgate.net |

| Interaction Type | Conventional Hydrogen Bond | A primary type of non-covalent interaction stabilizing the complex. researchgate.net |

Following docking, Molecular Dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. researchgate.netmdpi.com MD simulations provide insights into the dynamic behavior of the complex and can help confirm the stability of the predicted binding mode, making them a valuable tool for validating docking results and guiding lead optimization. nih.govmdpi.com

Exploration of Electronic Properties and Their Influence on Biological Activity

The electronic properties of a molecule are critical determinants of its biological activity. Computational methods allow for the detailed exploration of these properties and their correlation with molecular function. The inclusion of a fluorine atom in the structure of this compound is significant, as fluorine often enhances biological activity and metabolic stability. solubilityofthings.com

Quantum chemical calculations are used to determine a molecule's electronic characteristics, such as its electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and charge distribution. The electrostatic potential is crucial for understanding and predicting non-covalent interactions, particularly hydrogen bonding, which is fundamental to how pyrimidine derivatives recognize and bind to biological targets. researchgate.netnih.gov

Furthermore, advanced techniques like the Non-Covalent Interactions (NCI) index and the Electron Localization Function (ELF) are used to analyze the nature of intramolecular and intermolecular interactions in detail. researchgate.net These methods provide a deeper understanding of the chemical and electronic nature of the bonds that stabilize a ligand within a protein's binding site. researchgate.net By correlating these calculated electronic properties with experimentally observed biological activities in a QSAR framework, researchers can develop models that predict the potency of new analogs and guide the design of molecules with improved electronic features for stronger and more specific target engagement. nih.gov

Mechanistic Enzymology and Molecular Interactions of 2 Amino 5 Fluoropyrimidin 4 1h One Derivatives

Mechanisms of Enzyme Inhibition

The efficacy of 2-amino-5-fluoropyrimidin-4(1H)-one derivatives as therapeutic agents is largely rooted in their ability to inhibit key enzymes involved in cellular metabolism. These interactions are often highly specific and can lead to the disruption of essential pathways for cancer cell proliferation.

Mechanism-Based Inhibition (MBI) Strategies Involving Fluorinated Pyrimidines

Fluorinated pyrimidines are a cornerstone of mechanism-based inhibition (MBI), a strategy where a chemically inert compound is converted into a reactive inhibitor by its target enzyme. eurekaselect.com This approach offers high specificity and potency. The fluorine atom, with its high electronegativity and small size, plays a crucial role in these inhibitory mechanisms. nih.gov It can alter the electronic properties of the pyrimidine (B1678525) ring, influencing its interaction with the enzyme's active site. echemi.com

One of the most well-understood examples of MBI involves the inhibition of thymidylate synthase (TS) by the metabolite of 5-fluorouracil (B62378) (5-FU), 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). eurekaselect.comnih.gov The fluorine at the C5 position stabilizes the covalent complex formed between the inhibitor and the enzyme, effectively shutting down its catalytic activity. nih.gov This leads to a depletion of thymidine (B127349), a critical component for DNA synthesis, ultimately causing "thymineless death" in rapidly dividing cancer cells. nih.gov

Interactions with Key Metabolic Enzymes

Thymidylate Synthase (TS): As a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), thymidylate synthase (TS) is a primary target for fluorinated pyrimidines. nih.gov The active metabolite of many fluoropyrimidine drugs, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. nih.gov The presence of the highly electronegative fluorine atom at the 5-position of the uracil (B121893) ring prevents the final step of the normal enzymatic reaction, leading to irreversible inhibition. echemi.com The stability of this complex is a key determinant of the drug's efficacy. nih.gov

Cytosine Deaminase (CD): Cytosine deaminase is an enzyme found in bacteria and fungi, but not in mammalian cells, that converts cytosine to uracil. nih.govresearchgate.net This enzyme has been exploited in gene-directed enzyme prodrug therapy (GDEPT). In this approach, a gene encoding CD is delivered specifically to tumor cells. The subsequent administration of the non-toxic prodrug 5-fluorocytosine (B48100) (5-FC) results in its conversion to the highly toxic 5-fluorouracil (5-FU) directly within the tumor, minimizing systemic toxicity. nih.govresearchgate.net The compound this compound, also known as 5-fluoroisocytosine, can also be a substrate for certain bacterial deaminases, which convert it to 5-FU, suggesting its potential use in similar therapeutic strategies. nih.gov

Prodrug Activation Pathways and Intracellular Conversion Mechanisms

Many fluorinated pyrimidines are administered as prodrugs, which are inactive compounds that are metabolized into their active forms within the body. ijcrt.orgnih.gov This strategy can improve oral bioavailability and tumor-specific targeting. ijcrt.org For instance, capecitabine (B1668275) is a well-known oral prodrug of 5-FU that undergoes a three-step enzymatic conversion to the active drug, with the final step being catalyzed by thymidine phosphorylase, an enzyme often found at higher levels in tumor tissues. ijcrt.org

Similarly, derivatives of this compound can be designed as prodrugs. Their activation pathways would likely involve a series of enzymatic reactions to ultimately generate the active inhibitory species within the target cells. Understanding these intracellular conversion mechanisms is crucial for designing more effective and selective cancer therapies. rsc.org

Molecular Recognition and Binding Affinities

The therapeutic effect of this compound derivatives is fundamentally dependent on their ability to be recognized by and bind to their target enzymes with high affinity and specificity.

Role of Hydrogen Bonding in Ligand-Receptor Interactions

Hydrogen bonds are critical for the specific recognition and binding of ligands to their protein targets. rsc.orgresearchgate.net In the context of this compound derivatives, the amino and carbonyl groups on the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the enzyme's active site. nih.govresearchgate.net

Stereochemical Aspects of Enzyme-Substrate/Inhibitor Recognition

Enzymes are chiral molecules and, as such, often exhibit a high degree of stereoselectivity in their interactions with substrates and inhibitors. The three-dimensional arrangement of atoms in a this compound derivative can have a profound impact on its ability to fit into the enzyme's active site and form the necessary interactions for binding and inhibition.

The introduction of chiral centers into these derivatives can lead to enantiomers or diastereomers with vastly different biological activities. Therefore, a thorough understanding of the stereochemical requirements for optimal enzyme recognition is essential for the rational design of new and more potent inhibitors. This often involves detailed structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, to elucidate the precise binding mode and key interactions. mdpi.com

Impact of Fluorine Substitution on Biological Mechanisms

The strategic placement of fluorine on the pyrimidine ring is a key design element in modulating the pharmacological profile of this class of compounds. Its high electronegativity and relatively small size compared to other halogens allow for subtle yet significant alterations in molecular properties, affecting everything from metabolic fate to enzyme inhibitory mechanisms.

Modulation of Metabolic Stability and Reactivity Profiles

The fluorine atom at the C5 position of the pyrimidine ring significantly impacts the metabolic stability of associated derivatives. This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. This enhanced stability can lead to a longer plasma half-life and improved bioavailability.

Research on related fluorinated pyrimidine structures has demonstrated the effect of fluorine in blocking metabolic oxidation at the site of fluorination. For instance, in a series of 2,4-diamino-5-fluoropyrimidine derivatives developed as protein kinase C theta (PKCθ) inhibitors, modifications aimed at reducing lipophilicity and introducing steric hindrance were explored to mitigate metabolic liabilities. While specific metabolic stability data for this compound is not extensively available in the public domain, the principles derived from analogous structures are highly relevant.

| Compound Modification | Observed Impact on Metabolic Stability | Rationale |

|---|---|---|

| Reduction of lipophilicity | Generally improved metabolic stability | Reduces binding to metabolizing enzymes like cytochrome P450s. |

| Introduction of steric hindrance near potential metabolic sites | Blocked metabolic pathways | Prevents enzymatic access to labile positions on the molecule. |

| Removal of methyl groups | Effective in reducing time-dependent inhibition | Eliminates a potential site for oxidative metabolism that can lead to reactive metabolites. bohrium.com |

Covalent Adduction of Enzyme Active Site Residues

While the C-F bond is generally stable, the electronic perturbation introduced by the fluorine atom can render other parts of the molecule more susceptible to metabolic activation, potentially leading to the formation of reactive intermediates. These reactive species can then form covalent adducts with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

For fluorinated pyrimidines, a well-documented example is the mechanism of action of the anticancer drug 5-fluorouracil (5-FU). A metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable covalent ternary complex with thymidylate synthase and its cofactor, leading to the inhibition of DNA synthesis. While the specific covalent adduction mechanisms for derivatives of this compound are not as extensively characterized, the potential for bioactivation to form reactive species that can covalently modify target enzymes is a key consideration in their design and development.

Time-Dependent Inhibition (TDI) and Its Mechanistic Basis

Time-dependent inhibition of metabolic enzymes, particularly cytochrome P450 (CYP) isoforms, is a significant concern in drug development as it can lead to unpredictable drug-drug interactions. Derivatives of 2-amino-5-fluoropyrimidine have been investigated for their potential to cause TDI. For example, a series of 2,4-diamino-5-fluoropyrimidine derivatives were evaluated for their inhibitory effects on CYP3A4. nih.gov

One lead compound from this series demonstrated potent PKCθ inhibitory activity but also exhibited strong CYP3A4 TDI. bohrium.com This inhibition is often mechanism-based, where the parent compound is metabolized by the enzyme to a reactive species that subsequently inactivates the enzyme. The formation of a metabolic-inhibitory complex (MIC) is a common mechanism for TDI.

Structural modifications were explored to mitigate this TDI liability. It was found that reducing the lipophilicity and modifying the pKa of a piperidine (B6355638) nitrogen in the side chain could influence the extent of TDI. bohrium.com Specifically, the removal of methyl groups was found to be an effective strategy to reduce TDI, suggesting that these groups may be involved in the metabolic activation pathway leading to enzyme inactivation. bohrium.com Another study on 2,4-diamino-5-cyanopyrimidine derivatives also highlighted the successful mitigation of CYP3A4 TDI through structural modifications.

| Structural Modification Strategy | Effect on CYP3A4 TDI | Underlying Principle |

|---|---|---|

| Reduction in lipophilicity | Mitigated TDI | Decreased affinity for the CYP3A4 active site. bohrium.com |

| Modification of basic amine pKa | Reduced TDI and/or altered P-glycoprotein liability | Impacts the orientation within the active site and potential for metabolic activation. bohrium.com |

| Introduction of steric hindrance | Reduced TDI | Blocks the metabolic pathway leading to the reactive intermediate. |

The mechanistic basis for the observed TDI in these pyrimidine derivatives often involves the formation of nitroso metabolites from secondary amines, which can then form a stable complex with the heme iron of the cytochrome P450 enzyme. The fluorine substituent can influence the electronic properties of the molecule, thereby affecting the rate of metabolic activation and the stability of the resulting inhibitory complex.

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Essential Pharmacophoric Features

The fundamental structure of 2-amino-5-fluoropyrimidin-4(1H)-one and its analogs provides a key framework for interaction with the ATP-binding site of various kinases. For kinase inhibitors, certain pharmacophoric features are generally considered essential for activity. These often include a planar heterocyclic core capable of forming hydrogen bonds with the hinge region of the kinase domain, which is crucial for anchoring the inhibitor. researchgate.net Additionally, hydrophobic moieties are typically required to occupy hydrophobic pockets within the binding site, thereby enhancing binding affinity. researchgate.net

In the context of TYK2 inhibitors, the 2-aminopyrimidine (B69317) portion of the molecule is a key pharmacophoric element. It often serves as the hinge-binding motif. The amino group and the pyrimidinone nitrogen can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with the backbone of the kinase's hinge region. The fluorine atom at the 5-position can modulate the electronic properties of the pyrimidine (B1678525) ring and influence binding affinity and metabolic stability.

Rational Design of Analogs with Enhanced Efficacy and Selectivity

The journey from initial hits to potent and selective drug candidates is a testament to the power of rational, structure-based drug design. High-throughput screening campaigns have identified various scaffolds as starting points for TYK2 inhibitors. nih.govnih.gov For instance, an aminoindazole derivative was an initial hit in one program, which, through scaffold hopping, led to the discovery of a novel 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one chemotype. nih.gov

A significant challenge in targeting TYK2 is achieving selectivity over other members of the Janus kinase (JAK) family (JAK1, JAK2, and JAK3), due to the high similarity in their ATP-binding sites. schrodinger.com To overcome this, researchers have employed sophisticated computational methods, such as free energy perturbation (FEP+) calculations, to predict the potency of designed analogs for both the on-target TYK2 and off-target JAKs. schrodinger.com This allows for the in silico evaluation of thousands of potential molecules, prioritizing the synthesis of those predicted to have the best combination of potency, selectivity, and desirable ADME (absorption, distribution, metabolism, and excretion) properties. schrodinger.com

One successful strategy involved targeting the pseudokinase (JH2) domain of TYK2, which is an allosteric site. schrodinger.comacs.org This approach offered a path to high selectivity, as the JH2 domains are more diverse across the JAK family than the highly conserved catalytic (JH1) domains. schrodinger.comacs.org The discovery that targeting the JH2 domain could lead to potent and selective inhibition marked a pivotal moment in the development of TYK2 inhibitors. schrodinger.com

Influence of Substituent Effects on Biological Potency and Receptor Affinity

The modification of substituents at various positions on the core scaffold has profound effects on the biological activity and binding affinity of these compounds. SAR studies have systematically explored different regions of the molecule to optimize interactions with the target kinase.

For example, in a series of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one TYK2 inhibitors, initial studies suggested a binding mode that prompted the introduction of substituents at the 7-position, directing them towards a solvent-exposed region of the binding site. nih.gov The introduction of a 1-methyl-3-pyrazolyl group at this position led to a significant increase in TYK2 inhibitory activity. nih.gov Further optimization of this part of the molecule ultimately led to the discovery of a highly potent compound. nih.gov

In another series based on a pyridine (B92270) core, expansion of three separate regions of the lead molecule led to the identification of a potent cyclopropyl (B3062369) amide analog with a good kinase selectivity profile and favorable physicochemical properties. nih.gov Analysis of the binding modes of these analogs within TYK2 and JAK2 crystal structures revealed key interactions that were responsible for the high TYK2 potency and provided a roadmap for further selectivity optimization. nih.gov

The table below illustrates the impact of different substituents on the inhibitory activity of a series of TYK2 inhibitors based on a triazolo[1,5-a]pyrimidinone scaffold. nih.gov

| Compound | R1 | R2 | TYK2 IC₅₀ (nM) |

| A8 | 4-fluorophenyl | Cyclopropyl | 9.7 |

| A15 | 4-chlorophenyl | Ethyl | 6.0 |

| A18 | 4-methoxyphenyl | Isopropyl | 5.0 |

| A19 | 3-fluorophenyl | Methyl | 10.3 |

This table is based on data from a study on triazolopyrimidinone (B1258933) derivatives and shows how modifications to the R1 and R2 positions affect the half-maximal inhibitory concentration (IC₅₀) against TYK2. nih.gov

Advanced Research Applications in Medicinal Chemistry and Chemical Biology

Development of Antifungal and Antiviral Agents

The clinical significance of 2-Amino-5-fluoropyrimidin-4(1h)-one, widely known as 5-fluorocytosine (B48100) (5-FC), is most established in the realm of antifungal therapy. oup.com It is particularly active against pathogenic yeasts like Candida and Cryptococcus species. oup.combmj.com The compound functions as a prodrug; it is transported into fungal cells by a cytosine permease and is then converted to the cytotoxic agent 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase. mdpi.comtoku-e.com This intracellularly formed 5-FU is subsequently metabolized into nucleotides that disrupt both RNA and DNA synthesis, leading to fungal cell death. oup.comnih.gov This mechanism provides a high degree of selectivity, as mammalian cells lack cytosine deaminase. plos.org

Research has shown 5-FC to be effective against a wide range of clinical Candida isolates, with a large-scale study of over 8,800 isolates demonstrating that 95% were susceptible. nih.gov It is often used in combination with other antifungals, such as amphotericin B, to treat severe systemic mycoses, including cryptococcal meningitis, where the combination leads to faster sterilization of the cerebrospinal fluid. mdpi.comnih.gov

Beyond its direct antifungal use, the fluoropyrimidine core is a key feature in other antimicrobial research. Fluorinated pyrimidine (B1678525) nucleosides are recognized for their role in developing agents against HIV. tandfonline.com Studies on derivatives have shown that the core structure is adaptable for creating compounds with a broad spectrum of activity. For instance, 5-fluorouridine, a metabolite of 5-FC, has demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis by reducing virulence factors such as biofilm formation and hyphal growth. nih.gov

Table 1: Antifungal and Antiviral Activity of Selected Fluoropyrimidine Derivatives

| Compound/Class | Target Organism(s) | Noted Research Finding |

|---|---|---|

| 5-Fluorocytosine (Flucytosine) | Candida spp., Cryptococcus spp., Aspergillus spp. | Acts as a prodrug, converted to 5-fluorouracil inside fungal cells, inhibiting DNA and RNA synthesis. oup.commdpi.com |

| 5-Fluorouridine | Candida albicans, Candida parapsilosis | Reduces key virulence factors, including biofilm formation and hyphal growth. nih.gov |

| Fluorinated Pyrimidine Nucleosides | HIV | The general class of compounds is noted for its potential in anti-HIV drug development. tandfonline.com |

Exploration in Antitumor and Antiprotozoal Therapeutics

While 5-fluorocytosine itself was not sufficiently effective as an antitumor agent, its metabolite, 5-fluorouracil (5-FU), is a cornerstone of cancer chemotherapy, particularly for solid tumors like colorectal cancer. oup.comtoku-e.com The research into 5-FU provides critical insights into the antitumor potential of the fluoropyrimidine scaffold. The mechanism of 5-FU involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity in rapidly proliferating cancer cells. nih.gov Novel polymeric fluoropyrimidines, such as F10, have been developed that exhibit a dual mechanism of targeting both thymidylate synthase and topoisomerase I, showing strong anticancer activity in various preclinical models. nih.gov

In the field of antiprotozoal therapeutics, fluoropyrimidines have shown significant promise. The pyrimidine salvage pathway in many protozoan parasites is distinct from that in humans, presenting a viable drug target. 5-FU has demonstrated effectiveness in eliminating Toxoplasma gondii, the parasite responsible for toxoplasmosis, a process dependent on the parasite's uracil (B121893) phosphoribosyltransferase activity. nih.gov Research has also highlighted that pyrimidine metabolism is a promising target for developing drugs against Leishmania and Trypanosoma species. gla.ac.uk Specifically, 5-FU has been identified as a substrate for uracil transporters in these parasites, indicating a pathway for selective uptake. gla.ac.uk Furthermore, 5-FC has been noted for its activity against Acanthamoeba culbertsoni and Leishmania species, expanding its potential therapeutic applications beyond mycoses. oup.com

Modulators of Immune-Mediated Diseases

The fluoropyrimidine class of molecules, particularly 5-fluorouracil, has been found to exert significant immunomodulatory effects. This activity is a critical component of its antitumor efficacy. toku-e.com Research has demonstrated that 5-FU can modulate the host's anti-tumor immune response in several ways. It can reduce the populations of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs), within the tumor microenvironment. toku-e.com By diminishing these cells, 5-FU helps to restore the activity of effector T-cells that can attack and eliminate cancer cells. toku-e.com

Furthermore, 5-FU can induce immunogenic cell death (ICD) in cancer cells. This process involves damaging the malignant cells in a way that makes them more visible to the immune system, promoting their phagocytosis by dendritic cells and leading to a more robust and specific anti-tumor immune response. toku-e.com

The utility of the fluoropyrimidine scaffold in modulating immune responses extends to the development of targeted therapies for immune-mediated diseases. A notable example is the creation of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a key mediator of signaling for cytokines like IL-23, IL-12, and Type I interferons, which are critical drivers of various immune-mediated diseases. nih.gov Researchers have designed and synthesized a series of compounds based on a 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile scaffold. One of these derivatives, compound 14l , emerged as a potent and selective TYK2 inhibitor, demonstrating potential for the treatment of conditions such as inflammatory bowel disease. nih.gov

Table 2: Example of a Fluoropyrimidine-Based TYK2 Inhibitor

| Compound | Chemical Scaffold | Target | Therapeutic Potential |

|---|---|---|---|

| Compound 14l | 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivative | Tyrosine Kinase 2 (TYK2) | Immune-Mediated Diseases (e.g., Inflammatory Bowel Disease) |

Utility as Key Intermediates in the Synthesis of Complex Pharmaceutical Compounds

One of the most significant applications of this compound and its close derivatives in advanced chemical research is their use as fluorinated building blocks. tandfonline.com Incorporating fluorine into molecules can significantly enhance their metabolic stability and binding affinity. Using a pre-fluorinated building block like a fluoropyrimidine avoids the need for harsh, late-stage fluorination reactions, which often require difficult-to-handle reagents and can suffer from poor regioselectivity. tandfonline.com

The compound serves as a crucial starting material or intermediate in the synthesis of more complex and high-value pharmaceutical compounds. For example, a patented method details the preparation of 2-hydroxy-4-amino-5-fluoropyrimidine (a tautomer of the title compound) to serve as a key medicine intermediate. oup.com The synthesis starts from 2-methoxy-5-fluorouracil and proceeds through a chlorinated intermediate, demonstrating a scalable pathway to this valuable building block. oup.com

The reactivity of the pyrimidine ring allows for various chemical modifications, enabling the construction of diverse molecular libraries. For instance, the synthesis of the aforementioned TYK2 inhibitors used a 5-fluoropyrimidine (B1206419) core, which was elaborated through multi-step synthesis to arrive at the final, highly active compounds. nih.gov Similarly, related compounds like 2-Amino-4-chloro-5-fluoropyrimidine are commercially available as building blocks for medicinal chemistry programs, highlighting the industrial relevance of this structural class. nih.gov

Table 3: Use of this compound and Derivatives as Synthetic Intermediates

| Intermediate | Synthetic Transformation | Final Product Class/Example |

|---|---|---|

| 2-Methoxy-5-fluorouracil | Chlorination, amination, and demethylation | 2-Hydroxy-4-amino-5-fluoropyrimidine (medicine intermediate). oup.com |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Cyclocondensation with guanidine (B92328) | This compound derivatives. tandfonline.com |

| 5-Fluoropyrimidine core | Multi-step elaboration | Selective TYK2 inhibitors for immune-mediated diseases. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.